molecular formula C15H11N5S2 B4092489 2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole

2-[(1-Phenyl-1,2,3,4-tetraazol-5-yl)methylthio]benzothiazole

Cat. No.: B4092489
M. Wt: 325.4 g/mol
InChI Key: GORGSMAIIJTXNC-UHFFFAOYSA-N
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Description

“2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,3-benzothiazole” is a chemical compound that contains a benzothiazole ring, a phenyl ring, and a tetrazole ring . It is a derivative of 1-Phenyl-1H-tetrazole-5-thiol, which is known to be an effective inhibitor of aluminum corrosion in 1M HCl solution .


Synthesis Analysis

The synthesis of “2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,3-benzothiazole” and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . It was used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .


Molecular Structure Analysis

The molecular structure of “2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,3-benzothiazole” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,3-benzothiazole” can be inferred from its structure and the properties of similar compounds. For instance, 1-Phenyl-1H-tetrazole-5-thiol, a related compound, is a crystalline light yellow powder and odorless .

Future Directions

The future directions for research on “2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,3-benzothiazole” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of some tetrazole derivatives , it could be interesting to investigate the biological activity of this compound and its derivatives.

Properties

IUPAC Name

2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S2/c1-2-6-11(7-3-1)20-14(17-18-19-20)10-21-15-16-12-8-4-5-9-13(12)22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGSMAIIJTXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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